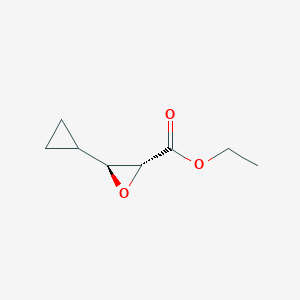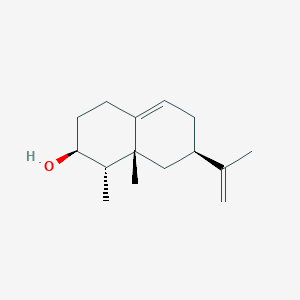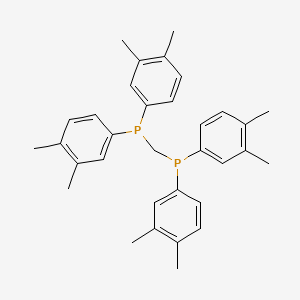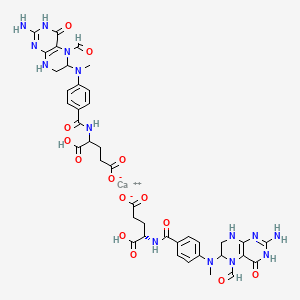
Levocorin calcium pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a necessary co-factor in the body, playing a crucial role in the synthesis of purines, pyrimidines, and methionine before their incorporation into DNA or protein . This compound is commonly used to counteract the toxic effects of folic acid antagonists, such as methotrexate, and is also employed in the treatment of megaloblastic anemias due to folic acid deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levocorin calcium pentahydrate can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The calcium salt is then formed by reacting folinic acid with calcium chloride in an aqueous solution, followed by crystallization to obtain the pentahydrate form .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of a C18 Phenomenex column and a mobile phase consisting of tetrabutyl ammonium phosphate buffer at a specific pH .
Chemical Reactions Analysis
Types of Reactions: Levocorin calcium pentahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: It can participate in substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products: The major products formed from these reactions include different derivatives of folinic acid, which can be used for various therapeutic purposes .
Scientific Research Applications
Levocorin calcium pentahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in cellular metabolism and DNA synthesis.
Industry: It is used in the pharmaceutical industry for the production of various drugs and therapeutic agents.
Mechanism of Action
Levocorin calcium pentahydrate exerts its effects by bypassing the inhibition of dihydrofolate reductase (DHFR) caused by folic acid antagonists. It is rapidly converted to the biologically active form, methyl-tetrahydrofolate, which participates in the synthesis of purines, pyrimidines, and methionine . This bypasses the need for DHFR reduction and prevents the toxic side effects associated with folic acid antagonists .
Comparison with Similar Compounds
Levoleucovorin: The pharmacologically active levo-isomer of folinic acid.
Methotrexate: A folic acid antagonist used in cancer therapy.
Folic Acid: The parent compound from which folinic acid is derived.
Uniqueness: Levocorin calcium pentahydrate is unique in its ability to bypass DHFR inhibition and provide a direct source of tetrahydrofolate, making it an essential compound in both therapeutic and research settings .
Properties
Molecular Formula |
C40H44CaN14O14 |
|---|---|
Molecular Weight |
984.9 g/mol |
IUPAC Name |
calcium;4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate;(4S)-4-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/2C20H23N7O7.Ca/c2*1-26(13-8-22-16-15(27(13)9-28)18(32)25-20(21)24-16)11-4-2-10(3-5-11)17(31)23-12(19(33)34)6-7-14(29)30;/h2*2-5,9,12-13H,6-8H2,1H3,(H,23,31)(H,29,30)(H,33,34)(H4,21,22,24,25,32);/q;;+2/p-2/t12-,13?;;/m0../s1 |
InChI Key |
BMJYRCFXYRPCPK-IYPRWPFWSA-L |
Isomeric SMILES |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
Canonical SMILES |
CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.CN(C1CNC2=C(N1C=O)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
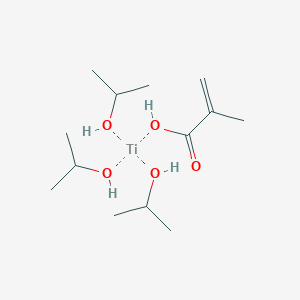
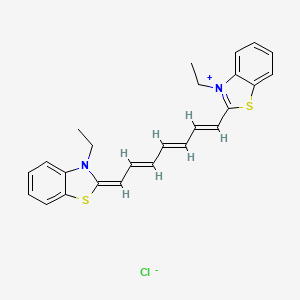
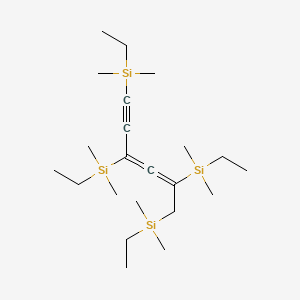
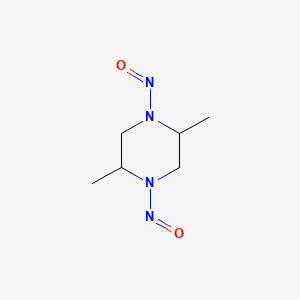
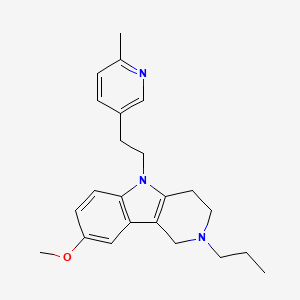
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
